molecular formula C16H18FN3O2S B2928689 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 1007192-27-9

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B2928689
CAS No.: 1007192-27-9
M. Wt: 335.4
InChI Key: CUGFHDXMHVTZMK-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research applications. This chemical features a unique thieno[3,4-c]pyrazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential in targeting various disease pathways. The strategic incorporation of a tert-butyl group enhances metabolic stability, while the 3-fluorobenzamide moiety contributes to targeted binding interactions, making this compound particularly valuable for structure-activity relationship studies in drug discovery programs. Compounds within this structural class have demonstrated significant potential in scientific research, particularly as kinase inhibitors and modulators of various enzymatic pathways . The molecular architecture presents multiple sites for further chemical modification, enabling researchers to explore diverse chemical space for optimizing pharmacological properties. The fluorine atom specifically enhances binding characteristics through electronic effects and may improve membrane permeability and metabolic stability. This reagent is strictly for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers utilizing this compound should handle it with appropriate safety precautions in controlled laboratory environments.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFHDXMHVTZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a complex organic compound notable for its unique structure and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3OS. The compound features a thieno[3,4-c]pyrazole ring system , which is significant in medicinal chemistry due to its diverse biological activities.

Key Structural Features

FeatureDescription
Core Structure Thieno[3,4-c]pyrazole ring
Functional Groups Tert-butyl group, oxido group
Molecular Weight 337.48 g/mol

Research indicates that compounds containing thieno[3,4-c]pyrazole moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways.
  • Antioxidant Properties : The oxido group in the structure may contribute to scavenging reactive oxygen species (ROS), protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Anticancer Activity

Recent studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to this compound were evaluated against various human cancer cell lines:

Cell LineLog GI50 ValueActivity Observed
SNB-75 (CNS)5.84High sensitivity
UO-31 (Renal)5.66Moderate sensitivity
SR (Leukemia)5.44Moderate sensitivity

These findings indicate that the compound may possess significant antiproliferative effects.

Antimicrobial Effects

Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity:

  • Bacterial Inhibition : Several derivatives have shown effectiveness against common bacterial strains.
  • Fungal Activity : The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against tested organisms.

Case Studies

  • Study on Antioxidant Activity : A study assessed the antioxidant properties of thieno[3,4-c]pyrazole derivatives, revealing that certain compounds effectively reduced oxidative stress in neuronal cells during ischemia/reperfusion injury.
  • Clinical Relevance : A derivative was tested for its potential in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide, a structural and functional comparison is drawn with its closest analog, N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4).

Structural and Substituent Analysis

Property Target Compound Analog (CAS: 958228-81-4)
R Group (Position 2) tert-butyl (alkyl, bulky) 3-chlorophenyl (aromatic, electron-withdrawing)
Benzamide Fluorine Position 3-fluoro (meta) 2-fluoro (ortho)
Molecular Weight Calculated: ~363.4 g/mol Calculated: ~403.8 g/mol
Key Functional Effects Enhanced lipophilicity; steric shielding Aromatic π-π interactions; halogen bonding

Key Differences and Implications

Substituent at Position 2: The tert-butyl group in the target compound increases steric hindrance, which may reduce off-target interactions and improve metabolic stability compared to the 3-chlorophenyl group in the analog. However, the bulky alkyl group could also reduce aqueous solubility.

Fluorine Position on Benzamide: The 3-fluoro (meta) position in the target compound may lead to distinct electronic effects, such as altered dipole moments or hydrogen-bonding capabilities, compared to the 2-fluoro (ortho) position in the analog. Ortho-substituted fluorines are known to influence conformational rigidity and steric effects in benzamide derivatives.

Molecular Weight and Lipophilicity: The target compound has a lower molecular weight (~363 g/mol vs. ~404 g/mol) and higher predicted logP (clogP ≈ 3.2 vs.

Research Findings

  • Kinase Inhibition: Thienopyrazole analogs with tert-butyl groups have demonstrated selective inhibition of kinases like JAK3 due to steric complementarity with hydrophobic regions of the ATP-binding pocket2. In contrast, chlorophenyl-substituted analogs show broader kinase inhibition profiles, likely due to aromatic interactions with conserved residues.
  • Metabolic Stability: Preliminary in vitro studies suggest that tert-butyl-substituted thienopyrazoles exhibit longer half-lives in hepatic microsomes compared to aryl-substituted derivatives, attributed to reduced cytochrome P450-mediated oxidation.

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